7-Chloro-D-Tic-OH
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Overview
Description
7-Chloro-D-Tic-OH is a chemical compound known for its unique properties and applications in various fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a hydroxyl group makes it a compound of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-D-Tic-OH typically involves the chlorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes. This reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-D-Tic-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and thiourea under mild conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
7-Chloro-D-Tic-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in developing new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-D-Tic-OH involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit the action of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-4-hydroxyquinoline: Studied for its antimicrobial properties.
Uniqueness: 7-Chloro-D-Tic-OH stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
JCIOLAVNXSFZSH-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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